(4-Methyl-3-nitrophenyl)phosphonic acid
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Overview
Description
(4-Methyl-3-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl group at the fourth position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-nitrophenyl)phosphonic acid can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate, which is then hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . The Pudovik reaction, which involves the addition of a phosphite to an imine, is also used .
Industrial Production Methods: Industrial production of phosphonic acids often involves the use of concentrated hydrochloric acid (HCl) to hydrolyze dialkyl phosphonates under reflux conditions . This method is favored due to its efficiency and the stability of the resulting phosphonic acids in acidic media.
Chemical Reactions Analysis
Types of Reactions: (4-Methyl-3-nitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of (4-Amino-3-nitrophenyl)phosphonic acid.
Reduction: Formation of (4-Methyl-3-aminophenyl)phosphonic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(4-Methyl-3-nitrophenyl)phosphonic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methyl-3-nitrophenyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group, which can form strong hydrogen bonds and coordinate with metal ions . The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antibacterial activity .
Comparison with Similar Compounds
(4-Nitrophenyl)phosphonic acid: Similar structure but lacks the methyl group.
(3-Nitrophenyl)phosphonic acid: Similar structure but lacks the methyl group and has the nitro group at a different position.
(4-Methylphenyl)phosphonic acid: Similar structure but lacks the nitro group.
Uniqueness: (4-Methyl-3-nitrophenyl)phosphonic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C7H8NO5P |
---|---|
Molecular Weight |
217.12 g/mol |
IUPAC Name |
(4-methyl-3-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO5P/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
ZFDSSSZSCNNGHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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